molecular formula C19H20N4O2 B4455469 1-[3-({4-[(3-Hydroxypropyl)amino]quinazolin-2-yl}amino)phenyl]ethanone

1-[3-({4-[(3-Hydroxypropyl)amino]quinazolin-2-yl}amino)phenyl]ethanone

Cat. No.: B4455469
M. Wt: 336.4 g/mol
InChI Key: MECCUMFJHXNTPK-UHFFFAOYSA-N
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Description

1-[3-({4-[(3-Hydroxypropyl)amino]quinazolin-2-yl}amino)phenyl]ethanone is a complex organic compound that features a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-[3-({4-[(3-Hydroxypropyl)amino]quinazolin-2-yl}amino)phenyl]ethanone typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzamide with various aldehydes or ketones under acidic conditions to form the quinazoline ring.

Chemical Reactions Analysis

1-[3-({4-[(3-Hydroxypropyl)amino]quinazolin-2-yl}amino)phenyl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-({4-[(3-Hydroxypropyl)amino]quinazolin-2-yl}amino)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

1-[3-({4-[(3-Hydroxypropyl)amino]quinazolin-2-yl}amino)phenyl]ethanone can be compared with other quinazoline derivatives, such as:

    Erlotinib: A quinazoline derivative used as an anticancer agent.

    Gefitinib: Another quinazoline-based drug used in cancer therapy.

    Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical properties .

Properties

IUPAC Name

1-[3-[[4-(3-hydroxypropylamino)quinazolin-2-yl]amino]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13(25)14-6-4-7-15(12-14)21-19-22-17-9-3-2-8-16(17)18(23-19)20-10-5-11-24/h2-4,6-9,12,24H,5,10-11H2,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECCUMFJHXNTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3C(=N2)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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